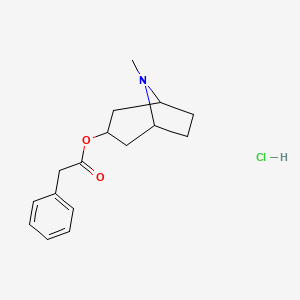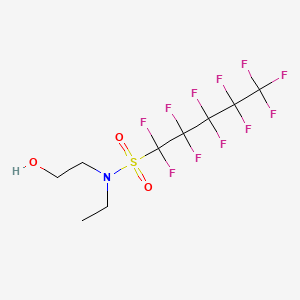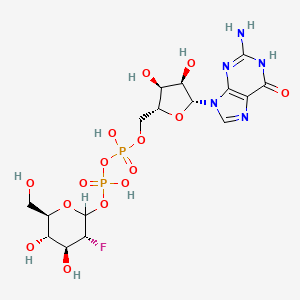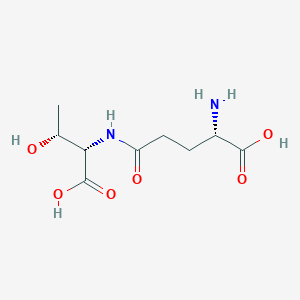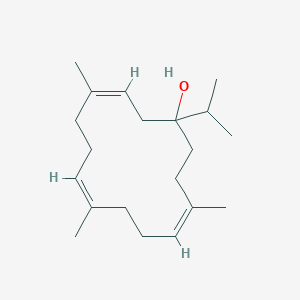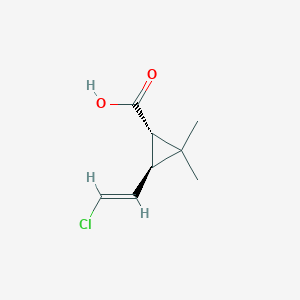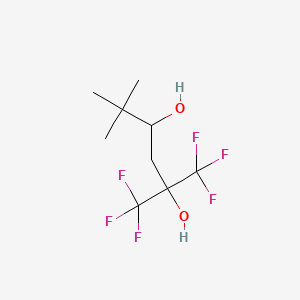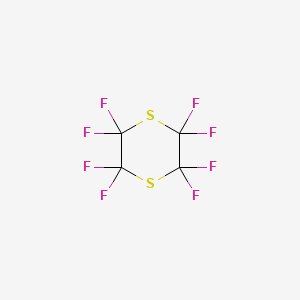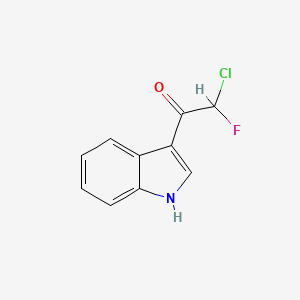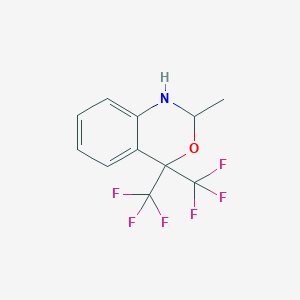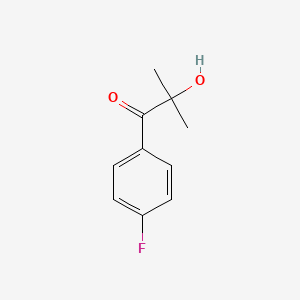
1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxy-methyl-propanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone typically involves the reaction of p-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of 1-(P-Fluorophenyl)-2-oxo-2-methyl-1-propanone.
Reduction: Formation of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The hydroxy and carbonyl groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)-2-hydroxy-2-methyl-1-propanone
- 1-(3-Chloro-4-fluorophenyl)-2-hydroxy-2-methyl-1-propanone
- 1-(4-Methoxyphenyl)-2-hydroxy-2-methyl-1-propanone
Uniqueness: 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity. This fluorine substitution can significantly influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
335287-91-7 |
|---|---|
Formule moléculaire |
C10H11FO2 |
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,13H,1-2H3 |
Clé InChI |
OVWRKPYFZSBAHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


